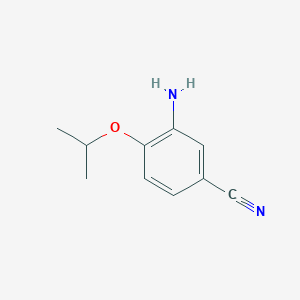
N-6-(Delta-2-isopentenyl)adenosine hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-6-(Delta-2-isopentenyl)adenosine hemihydrate typically involves the alkylation of adenosine with isopentenyl pyrophosphate. This reaction is catalyzed by enzymes such as isopentenyltransferase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at temperatures between 25°C and 37°C .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the compound. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .
化学反応の分析
Types of Reactions
N-6-(Delta-2-isopentenyl)adenosine hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the isopentenyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives of N-6-(Delta-2-isopentenyl)adenosine.
Reduction: Amine derivatives.
Substitution: Various alkylated or arylated adenosine derivatives.
科学的研究の応用
N-6-(Delta-2-isopentenyl)adenosine hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Biology: Studied for its role in gene expression, protein production, and various biochemical and physiological mechanisms in living cells.
Medicine: Investigated for its potential anticancer properties and its ability to alter cell proliferation and apoptosis.
Industry: Utilized in the production of pharmaceuticals, pesticides, and dyes.
作用機序
The mechanism of action of N-6-(Delta-2-isopentenyl)adenosine hemihydrate involves its interaction with adenosine receptors, particularly the adenosine A3 receptor. This interaction leads to the inhibition of cAMP formation and the activation of downstream signaling pathways that regulate cell proliferation and apoptosis. The compound’s antiproliferative effects are mediated through both receptor-dependent and receptor-independent mechanisms .
類似化合物との比較
Similar Compounds
N-6-(Delta-2-isopentenyl)adenine: Another cytokinin precursor with similar biological activities.
Zeatin: A well-known cytokinin that regulates plant growth and development.
Kinetin: A synthetic cytokinin used in plant tissue culture and research.
Uniqueness
N-6-(Delta-2-isopentenyl)adenosine hemihydrate is unique due to its dual role in both plant and mammalian systems. It not only serves as a precursor for plant hormones but also exhibits significant biological activities in mammalian cells, making it a valuable compound for diverse scientific research applications .
特性
CAS番号 |
33156-15-9 |
|---|---|
分子式 |
C15H21N5O4 |
分子量 |
335.36 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChIキー |
USVMJSALORZVDV-ADGXKJENSA-N |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C.O |
異性体SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


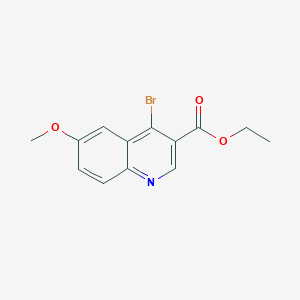
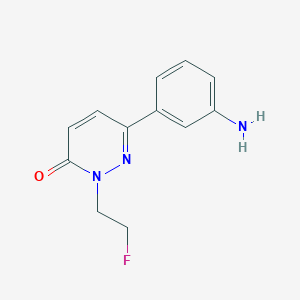
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
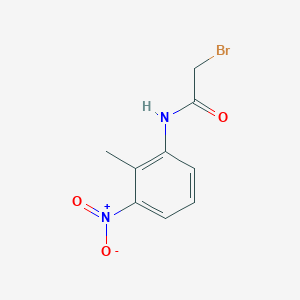
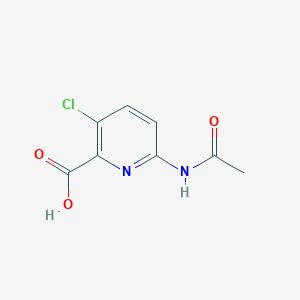
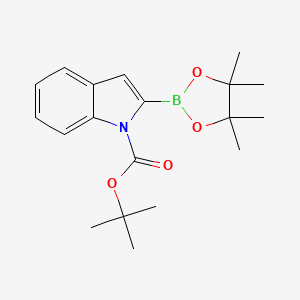
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
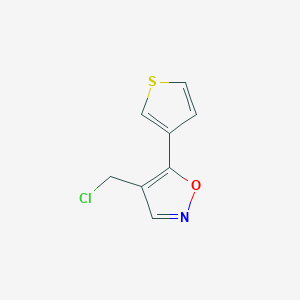
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)
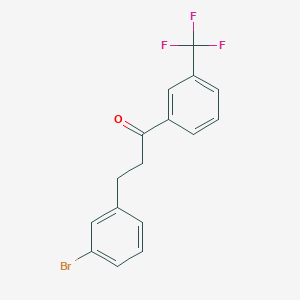
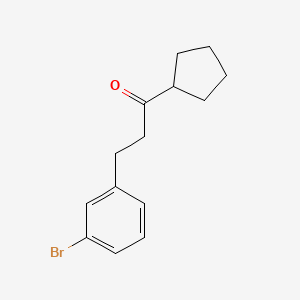
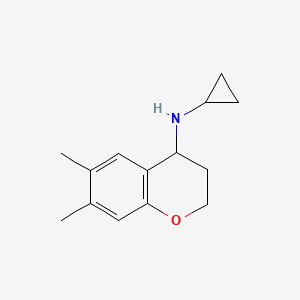
![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
